Descyclopropyl Abacavir

Description

Unexplored Synthetic Routes and Derivatization Strategies

While descyclopropyl abacavir (B1662851) is primarily known as a transformation product, dedicated synthetic routes for obtaining it as a reference standard are not extensively documented in publicly available literature. The photocatalytic degradation of abacavir is one known pathway to its formation. nih.govmdpi.com However, research into alternative, more controlled synthetic methods is a significant gap. Exploring novel synthetic pathways could lead to more efficient and scalable production of descyclopropyl abacavir, which is essential for its use as an analytical standard.

Furthermore, derivatization strategies for this compound remain largely unexplored. qiaosun.net Derivatization is a common technique used to enhance the detectability of a compound in various analytical systems, such as gas chromatography. Investigating reactions that could introduce specific functional groups to the this compound molecule could open up new analytical possibilities and improve the sensitivity and selectivity of detection methods.

Advanced Spectroscopic Characterization Techniques

The primary characterization of this compound has been achieved through techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS). nih.govmdpi.com While effective for identification, there is a need to employ more advanced spectroscopic techniques for a more profound structural elucidation.

Techniques such as two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy could provide detailed insights into the compound's three-dimensional structure and conformational dynamics. Additionally, the application of techniques like Fourier-transform infrared (FTIR) spectroscopy could offer valuable information about the vibrational modes of the molecule, further confirming its structure and bonding. medscape.com A combination of crystal structure prediction and solid-state NMR could also be a powerful tool for unambiguous structure determination. medscape.com

Deeper Elucidation of Environmental Biotransformation Pathways

The formation of this compound occurs through the detachment of the cyclopropyl (B3062369) ring from the parent abacavir molecule. nih.govmdpi.com This is a key transformation pathway observed during photocatalytic degradation. nih.gov However, the complete picture of its environmental biotransformation is still incomplete. While studies have identified abacavir's degradation in wastewater treatment plants, with high removal rates, the specific microbial processes and enzymatic pathways leading to the formation and subsequent degradation of this compound are not fully understood. researchgate.net

Future research should focus on identifying the specific microorganisms and enzymes responsible for the biotransformation of abacavir to this compound and its further breakdown products. This could involve microcosm studies using environmental samples and advanced molecular biology techniques to identify the key players in these processes. Understanding these pathways is critical for accurately predicting the environmental fate and persistence of this compound.

Development of Novel Analytical Standards for Related Compounds

The accurate quantification of this compound and other related substances relies on the availability of high-purity analytical standards. nih.govijpcbs.comnih.gov While standards for some abacavir-related impurities exist, there is a continuous need to develop and validate new standards for emerging transformation products. lcms.cz The synthesis and certification of these standards are crucial for ensuring the reliability of analytical methods used in environmental monitoring and pharmaceutical quality control. nih.govresearchgate.netoup.com

A comprehensive library of certified reference materials for all known and potential degradation products of abacavir, including this compound, would significantly enhance the accuracy and comparability of data across different studies and laboratories.

Expansion of In Silico Modeling to Predict Complex Environmental Interactions

In silico models, such as ECOSAR, have been used to predict the toxicity of abacavir's transformation products. nih.govmdpi.com These models offer a valuable tool for initial risk assessment. However, there is a significant opportunity to expand the use of in silico modeling to predict more complex environmental interactions of this compound.

Future modeling efforts could focus on:

Predicting adsorption and desorption behavior: Modeling the interaction of this compound with different environmental matrices like soil, sediment, and sludge.

Simulating transport and fate: Developing models to predict the movement and distribution of the compound in aquatic and terrestrial ecosystems.

Elucidating degradation pathways: Using computational tools to predict potential biodegradation and photodegradation pathways under various environmental conditions. um.si

By integrating these advanced in silico approaches with experimental data, a more holistic understanding of the environmental risks associated with this compound can be achieved.

Structure

2D Structure

3D Structure

Properties

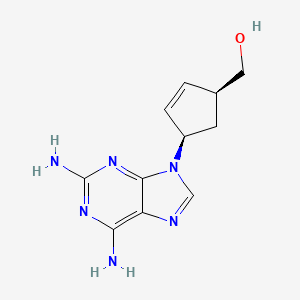

IUPAC Name |

[(1S,4R)-4-(2,6-diaminopurin-9-yl)cyclopent-2-en-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H4,12,13,15,16)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJUXHDSLJYKED-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N2C=NC3=C(N=C(N=C32)N)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1N2C=NC3=C(N=C(N=C32)N)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922641 | |

| Record name | [4-(6-Amino-2-imino-1,2-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118237-88-0, 124752-25-6 | |

| Record name | (+-)-Carbocyclic-2',3'-dideoxydidehydro-2-6-diaminopurinenucleoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118237880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminocarbovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124752256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(6-Amino-2-imino-1,2-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 124752-25-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESCYCLOPROPYL ABACAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F795V26W54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for detecting and quantifying Descyclopropyl Abacavir (TP-247) in environmental or biological matrices?

- Methodology : Use molecular fluorescence spectroscopy coupled with UV irradiation for degradation-induced quantification. Multivariate curve resolution-alternating least squares (MCR-ALS) and parallel factor analysis (PARAFAC) are effective for processing second- and third-order fluorescence data, improving sensitivity and specificity . Validate methods per ICH guidelines by referencing prior analytical literature on Abacavir impurities, including chromatography and mass spectrometry .

Q. How should researchers prepare analytical standards for this compound to ensure reproducibility?

- Protocol : Synthesize TP-247 via Advanced Oxidation Processes (AOPs) under controlled conditions (e.g., UV/H₂O₂ systems). Monitor reaction kinetics using HPLC-UV to confirm >95% Abacavir conversion at 30 minutes . Characterize the compound via NMR and high-resolution mass spectrometry (HRMS) to validate purity. Store standards in amber vials at -20°C to prevent degradation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Guidelines : Follow GHS hazard classifications: wear protective gloves, eye protection, and lab coats (H319, H341). Avoid inhalation/ingestion; use fume hoods for synthesis. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation for potential genotoxic effects .

Advanced Research Questions

Q. How do degradation kinetics of this compound vary across different Advanced Oxidation Processes (AOPs)?

- Experimental Design : Compare UV/H₂O₂, ozonation, and Fenton reactions. Monitor TP-247 concentration via LC-MS/MS over 60–120 minutes. Note that TP-247 degradation is slower in UV/H₂O₂ (t½ >60 min) due to stable intermediate formation. Use pseudo-first-order kinetic models to calculate rate constants and identify rate-limiting steps .

Q. What computational and experimental approaches are suitable for assessing the toxicity of this compound compared to Abacavir?

- Integrated Workflow :

- In silico : Apply QSAR models (e.g., OECD Toolbox) to predict mutagenicity (H341) and carcinogenicity (H351). Cross-reference with Abacavir’s established risks (e.g., myocardial infarction ).

- In vitro : Use Ames tests for genotoxicity and endothelial cell assays to evaluate thrombotic potential. Compare results with parent compound data .

Q. How can researchers resolve contradictions in toxicity data between observational studies and controlled trials for Abacavir-derived products?

- Analytical Strategy : Conduct meta-analyses of clinical datasets (e.g., SMART and D:A:D studies) with stratification by TP-247 exposure levels. Adjust for confounders (e.g., hyperlipidemia, smoking) using multivariate regression. Validate findings via longitudinal pharmacokinetic/pharmacodynamic (PK/PD) models in animal studies .

Q. What structural insights explain this compound’s interaction with immune proteins or metabolic enzymes?

- Techniques : Perform X-ray crystallography or cryo-EM to resolve TP-247’s binding mode with HLA-B*57:01 (linked to hypersensitivity) or cytochrome P450 isoforms. Compare with Abacavir’s crystal structure to identify cyclopropane removal’s impact on affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.